2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one
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Overview
Description
2,2-Dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one is a heterocyclic compound that belongs to the imidazole family. It features a five-membered ring containing two nitrogen atoms and a carbonyl group. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives, in general, are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they can be influenced by the polarity of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with acetone in the presence of a suitable catalyst, followed by cyclization with formic acid. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-diones, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
2,2-Dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-phenyl-1H-imidazol-5-one
- 2,2-Dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-5-one
- 2,2-Dimethyl-5-phenyl-2H-imidazol-4-ol
Uniqueness
2,2-Dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one is unique due to its specific substitution pattern and the presence of a carbonyl group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
IUPAC Name |
2,2-dimethyl-4-phenyl-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-11(2)12-9(10(14)13-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDOVYSTWKDBKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C(=N1)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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